molecular formula C34H27NS2 B12938330 9-(Bis(benzylthio)methylene)-10-phenyl-9,10-dihydroacridine CAS No. 555152-96-0

9-(Bis(benzylthio)methylene)-10-phenyl-9,10-dihydroacridine

Cat. No.: B12938330
CAS No.: 555152-96-0
M. Wt: 513.7 g/mol
InChI Key: ZTLGUCCSCNSRSU-UHFFFAOYSA-N
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Description

9-(Bis(benzylthio)methylene)-10-phenyl-9,10-dihydroacridine is an organic compound that belongs to the class of acridines. Acridines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound features a unique structure with benzylthio groups and a phenyl group attached to the acridine core, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Bis(benzylthio)methylene)-10-phenyl-9,10-dihydroacridine typically involves multicomponent reactions. One common method includes the reaction of malononitrile, carbon disulfide, and various benzyl halides. This reaction can be carried out in the presence of potassium carbonate as a base in acetonitrile or under solvent-free conditions using triethylamine . The latter method often yields higher product quantities with shorter reaction times.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production process. These methods ensure higher efficiency, better yields, and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

9-(Bis(benzylthio)methylene)-10-phenyl-9,10-dihydroacridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzylthio groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

9-(Bis(benzylthio)methylene)-10-phenyl-9,10-dihydroacridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(Bis(benzylthio)methylene)-10-phenyl-9,10-dihydroacridine involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(Bis(benzylthio)methylene)-10-phenyl-9,10-dihydroacridine stands out due to its unique combination of benzylthio and phenyl groups attached to the acridine core. This structural feature may contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

555152-96-0

Molecular Formula

C34H27NS2

Molecular Weight

513.7 g/mol

IUPAC Name

9-[bis(benzylsulfanyl)methylidene]-10-phenylacridine

InChI

InChI=1S/C34H27NS2/c1-4-14-26(15-5-1)24-36-34(37-25-27-16-6-2-7-17-27)33-29-20-10-12-22-31(29)35(28-18-8-3-9-19-28)32-23-13-11-21-30(32)33/h1-23H,24-25H2

InChI Key

ZTLGUCCSCNSRSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=C2C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5)SCC6=CC=CC=C6

Origin of Product

United States

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